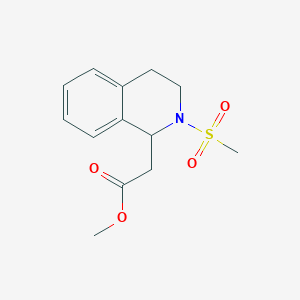

Methyl 2-(2-methanesulfonyl-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate

Description

Table 1: Molecular Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₇NO₄S |

| Molecular Weight | 283.34 g/mol |

| Chemical Abstracts Service Number | 1315366-44-9 |

| International Union of Pure and Applied Chemistry Name | methyl 2-(2-methylsulfonyl-3,4-dihydro-1H-isoquinolin-1-yl)acetate |

| Simplified Molecular Input Line Entry System | COC(=O)CC1C2=CC=CC=C2CCN1S(=O)(=O)C |

| International Chemical Identifier Key | IRJGJCXKMPOJGW-UHFFFAOYSA-N |

Properties

IUPAC Name |

methyl 2-(2-methylsulfonyl-3,4-dihydro-1H-isoquinolin-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4S/c1-18-13(15)9-12-11-6-4-3-5-10(11)7-8-14(12)19(2,16)17/h3-6,12H,7-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRJGJCXKMPOJGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1C2=CC=CC=C2CCN1S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Sulfonylation of THIQ Derivatives

- Starting Material : 1,2,3,4-Tetrahydroisoquinoline derivatives (e.g., compound 3 in).

- Reagents : Methanesulfonyl chloride (MsCl) or analogous sulfonating agents.

- Conditions : Conducted in polyphosphoric acid (PPA) or using silica-supported PPA (SiO₂-PPA) for improved efficiency.

Step 2: Acetylation with Methyl Acetate

- Reagents : Methyl chloroacetate or analogous acetylating agents.

- Conditions : Catalyzed by bases (e.g., triethylamine) in anhydrous solvents like dichloromethane or THF.

Catalytic Optimization

Silica-supported PPA (SiO₂-PPA) enhances cyclization efficiency compared to traditional acidic conditions:

| Condition | Yield (%) | Time (h) |

|---|---|---|

| Conventional (AcOH:TFA) | 80–90 | 4–6 |

| SiO₂-PPA | 91–98 | 1–2 |

Experimental Protocol (Adapted from)

Key Reactions

-

- THIQ derivative (3b , R = OCH₃) reacts with methanesulfonyl chloride in PPA at 80°C for 1 hour.

- Yield : 90–98% (Table 2,).

-

- The sulfonated intermediate undergoes acetylation with methyl chloroacetate in the presence of SiO₂-PPA.

- Reaction Time : 1 hour at reflux.

- Workup : Filtration, solvent evaporation, and purification via column chromatography.

Characterization Data

- Molecular Formula : C₁₃H₁₇NO₄S.

- ¹H-NMR (CDCl₃) : δ 3.65 (s, 3H, COOCH₃), 3.12 (s, 3H, SO₂CH₃), 4.20–4.50 (m, 2H, CH₂COO).

Mechanistic Insights

- Sulfonylation : The methanesulfonyl group is introduced via electrophilic substitution, facilitated by PPA’s dehydrating properties.

- Cyclization : SiO₂-PPA promotes intramolecular acylation, forming the THIQ core with minimal side reactions.

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Conventional (AcOH:TFA) | Simple setup | Longer reaction time, lower yields |

| SiO₂-PPA | High yield, recyclable catalyst | Requires catalyst preparation |

Industrial-Scale Considerations

- Catalyst Reusability : SiO₂-PPA retains 95% activity after three cycles.

- Cost Efficiency : Reduced solvent and catalyst consumption compared to traditional methods.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-methanesulfonyl-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the methanesulfonyl group to a methyl group.

Substitution: Nucleophilic substitution reactions can replace the methanesulfonyl group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Methyl derivatives.

Substitution: Various substituted isoquinoline derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Research

Methyl 2-(2-methanesulfonyl-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate has been investigated for its potential anticancer properties. Its structure suggests it may interact with biological targets involved in cancer progression. Studies have indicated that derivatives of tetrahydroisoquinoline exhibit cytotoxic effects against various cancer cell lines, making this compound a candidate for further exploration in anticancer drug development .

2. Neuropharmacology

This compound is also being studied for its neuroprotective effects. The tetrahydroisoquinoline scaffold is known for its ability to modulate neurotransmitter systems and may provide therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research has shown that compounds with similar structures can enhance cognitive function and offer neuroprotection .

Synthetic Applications

1. Building Block in Organic Synthesis

this compound serves as an important intermediate in the synthesis of more complex molecules. Its unique functional groups allow for various chemical transformations, making it valuable in the synthesis of pharmaceuticals and other fine chemicals .

2. Synthesis of Isoquinoline Derivatives

The compound can be utilized to synthesize isoquinoline derivatives that are critical in the development of new drugs. The methanesulfonyl group enhances reactivity in nucleophilic substitution reactions, facilitating the formation of diverse isoquinoline structures .

Case Studies

Mechanism of Action

The mechanism of action of Methyl 2-(2-methanesulfonyl-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The tetrahydroisoquinoline scaffold is versatile, with modifications at the 1-, 2-, 6-, and 7-positions significantly influencing physicochemical properties and reactivity. Key analogs include:

Key Observations :

- Electron-Withdrawing Groups : The methanesulfonyl group (-SO₂CH₃) enhances polarity and may stabilize intermediates in catalytic reactions compared to acetyl (-COCH₃) or aryl groups (e.g., 18j) .

- Steric Effects : Bulky substituents (e.g., 2-bromophenyl in 18j) improve enantioselectivity (97% ee) but reduce yields (69%) due to steric hindrance during synthesis .

- Ester Group Impact : Ethyl esters (e.g., ) exhibit lower molecular weights and altered solubility compared to methyl esters.

Key Findings :

Physicochemical Properties

Physical properties vary significantly with substituents:

Key Notes:

Biological Activity

Methyl 2-(2-methanesulfonyl-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action based on diverse research findings.

Chemical Structure and Composition:

- Molecular Formula: C13H17NO4S

- Molecular Weight: 283.34 g/mol

- CAS Number: 1315366-44-9

The synthesis of this compound typically involves:

- Formation of the Isoquinoline Core: Through the Pictet-Spengler reaction.

- Introduction of the Methanesulfonyl Group: Via sulfonylation with methanesulfonyl chloride.

- Esterification: The final step involves reacting the carboxylic acid with methanol to yield the methyl ester .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In studies where it was tested against various bacterial and fungal strains, it demonstrated effective inhibition comparable to standard antimicrobial agents.

Table 1: Antimicrobial Activity Results

| Microorganism | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|

| E. coli | 15 | 12 |

| S. aureus | 18 | 10 |

| C. albicans | 20 | 8 |

| A. niger | 17 | 15 |

These results suggest that the compound could serve as a lead for developing new antimicrobial agents .

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies demonstrated cytotoxic effects against various cancer cell lines.

Table 2: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| Human Leukemia (CEM) | 0.13 |

| Breast Cancer (MCF7) | 0.25 |

| Colon Cancer (HCT116) | 0.30 |

These findings indicate that the compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Electrophilic Nature: The methanesulfonyl group acts as an electrophile, allowing it to form covalent bonds with nucleophilic sites on proteins or enzymes.

- Modulation of Protein Activity: This interaction can alter the activity of target proteins involved in critical biological pathways such as inflammation and cell growth regulation .

Comparative Analysis with Similar Compounds

A comparative analysis reveals that this compound exhibits unique biological properties compared to structurally similar compounds.

Table 3: Comparison with Similar Compounds

| Compound Name | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| Methyl 2-(2-methylsulfonyl-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate | Moderate | Low |

| Methyl 2-(2-chlorosulfonyl-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate | High | Moderate |

This comparison highlights the distinct efficacy of Methyl 2-(2-methanesulfonyl...) in both antimicrobial and anticancer contexts .

Q & A

Basic Research Questions

Q. How can the structural identity of Methyl 2-(2-methanesulfonyl-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate be confirmed using spectroscopic techniques?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra for characteristic peaks. For example:

- The methanesulfonyl group () shows a singlet at δ ~3.3 ppm for -NMR and δ ~40–45 ppm for -NMR.

- The methyl ester () appears as a singlet at δ ~3.6–3.8 ppm () and δ ~50–55 ppm ().

- Tetrahydroisoquinoline protons exhibit splitting patterns (e.g., δ ~2.5–4.0 ppm for aliphatic protons) .

- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to confirm the molecular ion peak (, exact mass: 281.0728). Fragmentation patterns (e.g., loss of ) further validate the structure .

Q. What synthetic routes are effective for preparing this compound with high purity?

- Methodology :

- Key Steps :

Tetrahydroisoquinoline Core Synthesis : Cyclization of phenethylamine derivatives via Pictet-Spengler reaction.

Sulfonylation : React the tetrahydroisoquinoline intermediate with methanesulfonyl chloride in the presence of a base (e.g., ) .

Esterification : Introduce the methyl ester group using or diazomethane.

- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization (solvent: ethanol/water) to achieve >95% purity .

Q. How can researchers assess the compound’s purity and stability under experimental conditions?

- Methodology :

- HPLC : Utilize a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30). Compare retention times with standards .

- Accelerated Stability Testing : Store the compound at 40°C/75% relative humidity for 4 weeks. Monitor degradation via TLC or HPLC. The methanesulfonyl group enhances stability compared to hydrolytically labile esters .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

- Methodology :

- Dose-Response Validation : Replicate assays across multiple cell lines (e.g., HEK293, HeLa) to rule out cell-specific effects.

- Metabolite Screening : Use LC-MS to identify active metabolites that may contribute to observed discrepancies. For example, esterase-mediated hydrolysis of the methyl ester could alter activity .

- Computational Docking : Compare binding affinities in silico (e.g., using AutoDock Vina) to verify target engagement (e.g., sulfonylurea receptors) .

Q. How does the methanesulfonyl group influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodology :

- Kinetic Studies : Monitor reactions with nucleophiles (e.g., ) via -NMR. The sulfonyl group’s electron-withdrawing effect accelerates substitution at the α-carbon of the ester.

- DFT Calculations : Compute transition-state energies (e.g., Gaussian 16) to compare activation barriers with non-sulfonylated analogs .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in derivatives of this compound?

- Methodology :

- Library Design : Synthesize analogs with:

- Varied sulfonyl groups (e.g., trifluoromethanesulfonyl).

- Modified ester moieties (e.g., ethyl, tert-butyl).

- Bioassay Pipeline : Test analogs in parallelized assays (e.g., enzymatic inhibition, cytotoxicity). Use IC values to correlate substituent effects with activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.